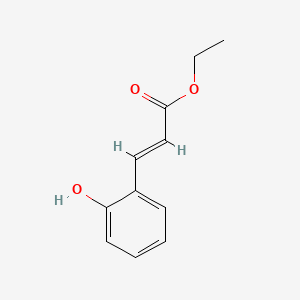

Ethyl trans-2-hydroxycinnamate

Description

Context within Hydroxycinnamate Ester Research

Hydroxycinnamic acids and their esters are a major class of phenolic compounds extensively studied in chemistry and biology. nih.gov These compounds, including derivatives of p-coumaric, caffeic, and ferulic acids, are common secondary metabolites in plants. nih.gov Research into hydroxycinnamate esters often focuses on their synthesis, reactivity, and potential applications. mdpi.com

Ethyl trans-2-hydroxycinnamate holds a specific and important position within this research area, primarily due to its role as a precursor in the synthesis of coumarins. nih.gov Coumarins are a significant class of benzopyrone compounds with a wide range of biological activities. The cyclization of (E)-ortho-hydroxycinnamates, such as this compound, into coumarins is a key reaction. nih.govresearchgate.net However, this transformation is often challenging because the (E)-configuration of the starting material places the ester group in a position that is not geometrically favorable for cyclization with the phenolic hydroxyl group. nih.govbeilstein-journals.org

Significant research has been dedicated to overcoming this barrier. Studies have shown that the cyclization typically requires high temperatures (140–250 °C). beilstein-journals.org More recent advancements have demonstrated that nucleophilic organocatalysts, such as tri-n-butylphosphane, can facilitate this reaction under much milder conditions (60–70 °C). nih.govbeilstein-journals.org This catalytic approach involves the isomerization of the trans-double bond to the cis-configuration, which then readily undergoes intramolecular cyclization to form the coumarin (B35378) ring. nih.gov The study of this compound and its analogues has therefore been instrumental in developing more efficient and less harsh synthetic routes to valuable coumarin derivatives. sigmaaldrich.comsigmaaldrich.com

Significance in Natural Product Chemistry and Biotechnology Research

The relevance of this compound extends into the fields of natural product chemistry and biotechnology, where it is identified as a phytochemical in various plant species and fermented products.

In phytochemical studies, High-Performance Liquid Chromatography (HPLC) analysis has identified this compound in extracts from the aerial parts of Rumex crispus (curly dock). researchgate.net Its presence has also been noted in studies analyzing the chemical composition of Prunus dulcis (almond) shells. The identification of this compound in plant extracts contributes to the broader understanding of plant secondary metabolism and the chemical diversity of natural sources.

In the realm of biotechnology, this compound has been detected in functional beverages produced through fermentation. For instance, research on the valorization of wine industry by-products has identified the compound in kombucha made from fermented grape pomace. researchgate.net The presence of a spectrum of phenolic acids, including this compound, is a key finding in the chemical profiling of such novel food products. researchgate.net The esterified forms of hydroxycinnamic acids are well-established constituents of grapes and wine, and their fate during fermentation processes, including potential transformations by microorganisms, is an active area of research. researchgate.net The study of these esters in fermented products is crucial for understanding the final chemical profile and potential functional properties of these beverages. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(2-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8,12H,2H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBYHEKXHQYMRN-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17041-46-2 | |

| Record name | Ethyl coumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis Methodologies

Laboratory-Scale Synthesis Approaches

Traditional laboratory methods for synthesizing ethyl trans-2-hydroxycinnamate provide foundational routes to this molecule. These techniques are often characterized by their stepwise nature and reliance on stoichiometric reagents.

The direct esterification of 2-hydroxycinnamic acid with ethanol (B145695) represents a fundamental approach to producing this compound. This reaction, typically catalyzed by a strong acid such as sulfuric acid, involves the condensation of the carboxylic acid group of hydroxycinnamic acid with the hydroxyl group of ethanol, releasing water as a byproduct. sapub.orgnih.gov While straightforward, this method may require purification techniques like column chromatography to separate the desired ester from unreacted starting materials. sapub.org The esterification process does not affect the phenolic hydroxyl group, which is crucial for the compound's identity and subsequent reactivity. nih.gov

The Wittig reaction is a powerful and widely utilized method for the synthesis of alkenes, including this compound. udel.edujst.go.jpgctlc.orgresearchgate.net This reaction involves the treatment of an aromatic aldehyde, specifically salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), with a stabilized phosphorus ylide, ethyl triphenylphosphanylideneacetate. jst.go.jpcivilica.com The stabilized nature of the ylide, due to the electron-withdrawing ester group, generally favors the formation of the more stable trans (E) isomer of the alkene product. udel.eduresearchgate.netscribd.com The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. udel.edu This method is appreciated for its efficiency and high degree of stereoselectivity towards the trans isomer. udel.eduresearchgate.net Solvent-free Wittig reactions have also been developed, offering a greener alternative by reducing hazardous waste. gctlc.org

| Reactant 1 | Reactant 2 | Key Feature | Primary Product | Byproduct |

|---|---|---|---|---|

| Salicylaldehyde | Ethyl triphenylphosphanylideneacetate | Stabilized ylide | This compound | Triphenylphosphine oxide |

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that offers several advantages. wikipedia.orgconicet.gov.ar This method employs a phosphonate (B1237965) carbanion, generated by deprotonating a phosphonate ester like triethyl phosphonoacetate with a base, which then reacts with an aldehyde (salicylaldehyde). wikipedia.orgnih.gov A significant benefit of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed from the reaction mixture, simplifying purification. wikipedia.org Similar to the Wittig reaction with stabilized ylides, the HWE reaction predominantly yields the trans (E)-alkene. wikipedia.org The HWE reaction is a reliable and powerful tool for the stereocontrolled synthesis of olefins and has been applied to the synthesis of various ethyl cinnamates. conicet.gov.arnih.gov Microwave-assisted HWE reactions have been shown to reduce reaction times significantly. nih.gov

This compound can serve as a precursor in cyclization reactions to form coumarins, a class of lactones. nih.govbeilstein-journals.orgresearchgate.netnih.govbeilstein-journals.org The direct cyclization of the trans isomer is challenging because the ester carbonyl group and the phenolic hydroxyl group are positioned away from each other. nih.govbeilstein-journals.orgbeilstein-journals.org This process typically requires high temperatures (140–250 °C) to facilitate the necessary isomerization from the trans (E) to the cis (Z) configuration before the intramolecular cyclization (lactonization) can occur. nih.govbeilstein-journals.orgnih.gov

Catalytic and Organocatalytic Approaches in Synthesis

To overcome the harsh conditions required for the thermal cyclization of this compound, catalytic and organocatalytic methods have been developed. These approaches facilitate the reaction under milder conditions.

Research has shown that nucleophilic organocatalysts, such as tri-n-butylphosphine, can effectively catalyze the cyclization of (E)-alkyl ortho-hydroxycinnamates to coumarins at much lower temperatures (60–70 °C). nih.govbeilstein-journals.orgnih.gov The proposed mechanism involves a nucleophilic conjugate addition of the phosphine (B1218219) to the cinnamate (B1238496), which allows for rotation around the former double bond. Subsequent intramolecular cyclization and elimination of the catalyst regenerates the aromatic system and yields the coumarin (B35378) product. nih.govbeilstein-journals.org This organocatalytic approach provides a more efficient and substrate-tolerant method for coumarin synthesis from ortho-hydroxycinnamates. beilstein-journals.org

| Catalyst | Yield (%) |

|---|---|

| PhSH | – |

| DABCO | – |

| cinchonine | – |

| DBU | – |

| DMAP | – |

| IMes | <1 |

| PPh3 | – |

| n-Bu3P | 89 |

Stereoselective Synthesis of Trans Isomer

The synthesis of the trans isomer of ethyl 2-hydroxycinnamate is often favored due to the thermodynamic stability of the trans configuration. Several synthetic methods inherently provide high stereoselectivity for the trans product.

As previously mentioned, both the Wittig reaction using stabilized ylides and the Horner-Wadsworth-Emmons reaction are highly stereoselective, producing predominantly the trans (E)-alkene. udel.eduresearchgate.netwikipedia.org This selectivity arises from the reaction mechanism, which allows for equilibration to the more stable anti-intermediate before the elimination step, leading to the formation of the trans double bond. wikipedia.org The use of aromatic aldehydes in the HWE reaction almost exclusively yields (E)-alkenes. wikipedia.org These methods are therefore the preferred routes when the specific synthesis of the trans isomer is desired. researchgate.netcivilica.com

Structure Activity Relationship Sar Studies

Impact of Substituents on Aromatic Ring on Biological Activity

The nature, position, and number of substituents on the phenyl ring of cinnamate (B1238496) esters are determinant factors for their biological potential. nih.govresearchgate.net Detailed analyses have consistently shown that the substitution pattern on the aromatic ring plays a key role in the activity of these compounds against various organisms. nih.govresearchgate.net

The presence and location of hydroxyl (-OH) groups on the aromatic ring significantly influence the biological activities of cinnamic acid derivatives. Research indicates that an increase in the number of hydroxyl groups on the phenyl ring generally leads to stronger antioxidant capabilities. researchgate.net The positions of these groups are also critical, with ortho and para positions often being more beneficial for radical scavenging activities. researchgate.net

For instance, in studies on acute myeloid leukemia cells, a para-hydroxyl group on the phenolic ring was identified as a critical structural element for synergistic anticancer activity when combined with other agents. nih.govnih.gov Similarly, the antifungal activity of ethyl cinnamate derivatives is influenced by the position of the hydroxyl group, with ortho-substituted isomers often showing greater activity than para-substituted ones. nih.gov The introduction of a hydroxyl group at the ortho-position of certain cinnamic acid-based antimicrobials has been shown to be crucial for their activity against specific bacteria like E. faecium. mdpi.com Conversely, placing the -OH moiety in the meta or para position can lead to a significant loss of activity. mdpi.com

The table below summarizes the influence of hydroxyl group positioning on the biological activity of select cinnamic acid derivatives.

| Compound/Derivative Class | Substitution Pattern | Observed Biological Activity |

| Cinnamic Acid Derivatives | More hydroxyl groups on phenyl ring | Stronger radical scavenging capacity researchgate.net |

| Hydroxycinnamic Acid Derivatives | para-hydroxyl group | Critical for synergistic cytotoxicity in AML cells nih.govnih.gov |

| Ethyl Cinnamate Derivatives | ortho-hydroxyl group | Generally higher antifungal activity than para-isomers nih.gov |

| Cinnamic Acid-based Antimicrobials | ortho-hydroxyl group | Most active against E. faecium mdpi.com |

| Cinnamic Acid-based Antimicrobials | meta- or para-hydroxyl group | Drastic loss of antimicrobial activity mdpi.com |

Substituents other than hydroxyl groups also profoundly affect the biological profile of cinnamic acid esters. The electronic properties and position of these groups are key to their impact.

Nitro Group: The presence of a nitro (-NO2) group, which is strongly electron-withdrawing, can confer high potency. For example, cinnamate esters with a 4-hydroxy-3-nitrophenyl moiety have demonstrated significant antileishmanial activity. nih.gov

Methoxy (B1213986) and Acetoxy Groups: Electron-donating groups like methoxy (-OCH3) and acetoxy (-OAc) also modulate activity based on their position. For antifungal properties, the order of activity for various position isomers is often ortho- > para- > meta-substituted. nih.gov The methoxy group, in particular, has been identified as playing an important role in the anti-inflammatory activity of compounds like ethyl p-methoxycinnamate. researchgate.netugm.ac.idresearchgate.net

Methylenedioxy Group: The 3,4-methylenedioxy substitution on the aromatic ring has been associated with notable biological activity in certain contexts. nih.gov

Halogen Substitutions: Halogens, being electron-withdrawing, can enhance biological efficacy. For instance, para-substituted chloro-cinnamic acid derivatives displayed more potent antibacterial activity compared to their ortho-substituted counterparts. nih.gov A fluoro-substitution at the para-position was also found to favor anti-tuberculosis activity. nih.gov Generally, the presence of an electron-withdrawing group at the para position of the phenyl ring has been linked to significant anti-TB activity. nih.gov

The following table details the effects of various substituents on the biological activities of cinnamic acid derivatives.

| Substituent | Position | Effect on Biological Activity | Compound Class Example |

| Nitro (-NO2) | 3-position (with 4-OH) | High antileishmanial potency nih.gov | Cinnamate Esters |

| Methoxy (-OCH3) | ortho | Higher antifungal activity nih.gov | Ethyl Cinnamate Derivatives |

| Methoxy (-OCH3) | para | Important for anti-inflammatory activity researchgate.netugm.ac.idresearchgate.net | Ethyl p-methoxycinnamate |

| Acetoxy (-OAc) | ortho | Higher antifungal activity nih.gov | Ethyl Cinnamate Derivatives |

| Chloro (-Cl) | para | Enhanced antibacterial activity nih.gov | Cinnamic Acid Derivatives |

| Fluoro (-F) | para | Favored anti-tuberculosis activity nih.gov | Cinnamic Acid Derivatives |

Influence of Cinnamoyl Side Chain Modifications

The cinnamoyl side chain, characterized by its α,β-unsaturated carbonyl system, is a critical pharmacophore. Modifications to this part of the molecule, including the double bond and stereochemistry, have significant consequences for biological activity.

The conjugated carbon-carbon double bond in the acrylic acid side chain is a key structural feature for the biological activity of many cinnamic acid derivatives. researchgate.net This unsaturation is essential for certain synergistic anticancer effects. nih.govnih.gov Studies comparing cinnamic acid derivatives to their saturated counterparts (hydrocinnamic acids) often reveal the importance of this double bond for maintaining biological potency. The planarity and electron delocalization afforded by the double bond are crucial for interaction with biological targets.

Cinnamic acids can exist as cis (Z) or trans (E) isomers. The trans configuration is generally the more common and stable form found in nature. nih.gov This stereochemistry can influence how the molecule fits into the active site of an enzyme or receptor, thereby affecting its biological activity. While most studies focus on the more stable trans isomers, the specific stereoisomeric configuration is a recognized determinant of biological effect.

Effect of Ester Moiety on Biological Activity

The esterification of the carboxylic acid group of cinnamic acid is a common modification that significantly impacts its biological properties, largely by altering its lipophilicity and, consequently, its ability to penetrate biological membranes. mdpi.com

The nature of the alcohol moiety in the ester group has a marked effect on activity. nih.gov For antiprotozoal activity, a medium-sized linear alkyl chain (such as n-propyl or n-butyl) in the ester group was found to provide the highest level of activity, while smaller (methyl, ethyl) or branched (isopropyl) alkyl groups resulted in somewhat lower potency. nih.gov

In the context of antimicrobial activity, an increase in the length of the alkyl chain in the ester can potentiate the pharmacological response. mdpi.com For example, antibacterial activity was observed to increase with the length of the carbon chain from methyl to decyl cinnamate, which is attributed to an increase in liposolubility facilitating passage through bacterial membranes. mdpi.com Similarly, butyl cinnamate was found to be the most potent antifungal agent among a series of alkyl cinnamates, followed by propyl and ethyl cinnamates. mdpi.com This highlights that the ester functional group is a crucial site for modification to optimize the biological activity of cinnamate derivatives. researchgate.netugm.ac.idresearchgate.net

The table below illustrates the influence of the ester group's alkyl chain on the biological activity of cinnamate esters.

| Ester Alkyl Group | Biological Activity Context | Observation |

| Methyl, Ethyl, Isopropyl | Antiprotozoal | Lower potency compared to n-propyl and n-butyl nih.gov |

| n-Propyl, n-Butyl | Antiprotozoal | Highest level of activity nih.gov |

| Methyl -> Ethyl -> Propyl -> Butyl -> Decyl | Antibacterial | Activity increases with chain length mdpi.com |

| Butyl | Antifungal | Most potent among tested alkyl cinnamates mdpi.com |

Alkyl Group Variations

The size and branching of the alkyl ester group play a critical role in the biological potency of hydroxycinnamate derivatives. Research into the antiprotozoal effects of these compounds has shown that the nature of this alkyl chain is a key determinant of activity. nih.gov

Similarly, in the context of antifungal activity for plant protection, varying the alkyl groups in the alcohol moiety of cinnamic acid esters was found to significantly influence their effectiveness against pathogenic fungi. nih.govnih.gov

Specific Ester Forms (e.g., methyl-esterified carboxyl)

The ester form of the carboxyl group is a crucial structural feature for the activity of certain hydroxycinnamic acid derivatives (HCADs). Studies have identified the methyl-esterified carboxyl group as a critical element for synergistic anticancer effects in combination with other compounds like carnosic acid. nih.govnih.gov

For a series of HCADs tested for their ability to cooperate with carnosic acid in inducing cytotoxicity in acute myeloid leukemia (AML) cells, three structural elements were deemed essential: a hydroxyl group at the para position of the phenolic ring, a double bond between carbons C7 and C8, and a methyl-esterified carboxyl group. nih.govnih.gov The replacement of the methyl ester with other groups would likely diminish this specific synergistic activity. The only HCADs in the study capable of this synergy were methyl-4-hydroxycinnamate and methyl ferulate, both of which possess the methyl-esterified carboxyl feature. nih.govnih.gov

SAR in Various Biological Contexts (excluding clinical and safety aspects)

The structural features of ethyl trans-2-hydroxycinnamate and its analogs dictate their efficacy in diverse biological applications, from agriculture to pest control and beyond.

Antifungal Activity in Plant Protection

Cinnamic acid esters have been systematically investigated as potential antifungal agents for protecting plants against pathogenic fungi. SAR analysis reveals that both the substitution pattern on the phenyl ring and the nature of the alkyl group in the ester moiety significantly affect antifungal potency. nih.gov

A study involving three series of cinnamic acid derivatives tested against four plant pathogenic fungi found that there is a complex interplay between the phenyl ring substituents and the alkyl ester group. nih.gov For instance, t-butyl 2-hydroxycinnamate (C1) and t-amyl 2-hydroxycinnamate (C2) demonstrated noteworthy activity, with average EC₅₀ values of 17.4 μg/mL and 18.5 μg/mL, respectively, showing great potential for development as plant antifungal agents. nih.govnih.gov

Antifungal Activity of Select Cinnamate Esters

| Compound | Structure | Average EC₅₀ (μg/mL) |

|---|---|---|

| t-butyl 2-hydroxycinnamate (C1) | 2-hydroxycinnamate with a tert-butyl ester group | 17.4 |

| t-amyl 2-hydroxycinnamate (C2) | 2-hydroxycinnamate with a tert-amyl ester group | 18.5 |

Acaricidal Activity

Derivatives of ethyl cinnamate have shown significant promise as acaricides against mites such as Psoroptes cuniculi. SAR studies on a series of 25 ethyl cinnamate derivatives revealed that substituents on the benzene ring are critical for their potency. nih.gov

The presence of a nitro group (NO₂) at the ortho or meta position on the benzene ring was found to significantly enhance acaricidal activity. nih.gov Conversely, the introduction of other groups such as hydroxy, methoxy, acetoxy, methylenedioxy, bromo, or chloro atoms led to a reduction in activity. nih.gov Several of the synthesized compounds showed median lethal concentration (LC₅₀) values that were 2.1 to 8.3 times more potent than ivermectin, a standard drug used for treatment. nih.gov For example, compounds designated as 27 (with o-NO₂) and 26 (with m-NO₂) had LC₅₀ values of 29.8 µg/mL and 39.2 µg/mL, respectively, compared to 247.4 µg/mL for ivermectin. nih.gov

Acaricidal Activity of Ethyl Cinnamate Derivatives Against Psoroptes cuniculi

| Compound | Key Structural Feature | LC₅₀ (µg/mL) | Median Lethal Time (LT₅₀) at 4.5 µmol/mL (h) |

|---|---|---|---|

| Compound 27 | o-NO₂ on benzene ring | 29.8 | 7.9 |

| Compound 30 | m-NO₂ on benzene ring | 41.2 | 1.3 |

| Compound 26 | m-NO₂ on benzene ring | 39.2 | 10.4 |

| Compound 6 | - | 89.3 | 10.6 |

| Compound 15 | - | 119.0 | 11.0 |

| Ivermectin (Reference) | - | 247.4 | 8.9 |

Antiprotozoal Activity

Cinnamate ester analogues have been identified as potent agents against protozoan parasites, with their activity being highly structure-dependent. researchgate.net Detailed SAR analyses against Leishmania donovani and Trypanosoma brucei rhodesiense have highlighted the importance of both the aromatic ring's substitution pattern and the ester side chain. nih.govresearchgate.net

As mentioned previously, the alkyl ester group significantly impacts activity, with n-butyl esters often providing the best results for antileishmanial potency. nih.gov The effect of substitutions on the aromatic ring is also pronounced. For instance, nitro-aromatic derivatives of cinnamate esters displayed high antileishmanial potency and selectivity. nih.gov In contrast, catechol-type compounds (those with two hydroxyl groups on the aromatic ring) showed high in vitro potency against T. brucei. nih.gov

SAR Summary for Antiprotozoal Activity of Cinnamate Esters

| Structural Feature | Effect on L. donovani Activity | Effect on T. brucei Activity |

|---|---|---|

| Alkyl Ester Group (R¹) | Medium linear chains (n-propyl, n-butyl) are optimal. Small (methyl, ethyl) or branched groups reduce activity. nih.gov | Trend is less clear, but the most active compound was an n-butyl ester. nih.gov |

| Aromatic Ring Substitution | Nitro-aromatic derivatives show high potency and selectivity. nih.gov | Catechol-type compounds show high potency. nih.gov |

Antioxidant Mechanisms

Hydroxycinnamic acids and their esters are recognized as potent antioxidants, primarily acting as radical scavengers. nih.gov Their mechanism of action involves donating a hydrogen or electron to neutralize free radicals, such as reactive oxygen species (ROS). nih.govnih.gov The stability of the resulting phenoxyl radical is a key factor in their antioxidant capacity. nih.gov

The main structural features responsible for this activity are the number and position of hydroxyl (-OH) groups on the phenyl ring. nih.gov These groups are crucial for the molecule's ability to donate a hydrogen atom. The resulting radical is stabilized through electron delocalization across the aromatic ring and the conjugated side chain. nih.gov Hydroxycinnamic acids can reduce oxidative damage by directly donating an electron to molecules like hydrogen peroxide (H₂O₂), thereby preventing lipid peroxidation in cell membranes. nih.gov The presence of a hydroxyl group in the para position, in particular, has been found to be associated with stronger biological activities compared to molecules with hydroxyls at other positions. nih.gov

Modulation of Protein Aggregation (e.g., α-synuclein)

The aggregation of α-synuclein is a pathological hallmark of neurodegenerative disorders like Parkinson's disease. mdpi.com Research has explored various phenolic compounds for their ability to inhibit this process. For instance, polyphenols are thought to interact with monomeric and oligomeric forms of α-synuclein, sterically hindering further aggregation. nih.gov Compounds such as baicalein and curcumin have demonstrated the ability to inhibit the fibrillation of α-synuclein. nih.gov However, specific studies on this compound's capacity to modulate α-synuclein aggregation have not been identified in the current body of scientific literature. The potential for such activity can only be inferred from the general behavior of its parent class of compounds, the hydroxycinnamic acids.

Interactions with Cellular Pathways in in vitro models

The interaction of hydroxycinnamic acid derivatives with various cellular pathways has been a focus of in vitro research, often highlighting their antioxidant properties. mdpi.com These compounds can influence signaling pathways related to oxidative stress, such as those involving reactive oxygen species (ROS) homeostasis. nih.gov For example, hydroxycinnamic acids have been shown to play a role in mitigating cellular damage by scavenging free radicals. nih.gov

Despite these general findings for the broader chemical class, specific in vitro studies delineating the precise cellular pathways modulated by this compound are not available. Research has yet to elucidate its specific molecular targets and the downstream effects on cellular signaling cascades. Therefore, a detailed account of its interactions with cellular pathways in in vitro models cannot be provided at this time.

Advanced Analytical Methodologies for Ethyl Trans 2 Hydroxycinnamate

Chromatographic Techniques

Chromatographic separation is fundamental to the analysis of phenolic compounds like Ethyl trans-2-hydroxycinnamate, effectively isolating it from complex mixtures prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the analysis of hydroxycinnamic acids and their esters. pensoft.netresearchgate.net This technique allows for both the separation and preliminary identification of compounds based on their retention times and UV-Vis spectra. pensoft.net A common approach involves reverse-phase chromatography, typically utilizing a C18 column. pensoft.netresearchgate.net

The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., with formic or trichloroacetic acid) and an organic solvent like acetonitrile or methanol. pensoft.netresearchgate.net The DAD detector scans a range of wavelengths (commonly 200–400 nm), enabling the monitoring of multiple chromophores and aiding in peak purity assessment. pensoft.net Method validation is crucial and typically includes evaluation of linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). pensoft.netresearchgate.net

Table 1: Example HPLC-DAD Method Parameters for Analysis of Hydroxycinnamic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | Zorbax SB-C18 (5 µm, 150 mm × 4.6 mm) pensoft.net |

| Mobile Phase | A: 0.1% Trichloroacetic Acid in Water, B: Acetonitrile pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Detection | DAD (UV-Vis) at 200–400 nm pensoft.net |

| Column Temp. | 30 °C pensoft.net |

| Injection Vol. | 20 µL pensoft.net |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, improved sensitivity, and faster analysis times. acs.orgprotocols.io This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. acs.org For the analysis of hydroxycinnamic acid derivatives, UHPLC methods often employ C18 columns and similar mobile phase compositions to HPLC, but with faster gradient elutions. acs.org The increased peak capacity of UHPLC is particularly advantageous for resolving complex mixtures of structurally similar isomers. protocols.io

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. It is almost always coupled with a chromatographic inlet system like HPLC or UHPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, LC-MSn)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for the analysis of hydroxycinnamates. nih.govnih.gov After separation on the LC column, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. For more detailed structural information, tandem mass spectrometry (MS/MS or MSn) is employed. nih.gov In MS/MS, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, enhancing the confidence of identification. nih.gov LC-MSn methods have been successfully used to characterize a wide array of hydroxycinnamic acid derivatives in complex samples like plant extracts. nih.gov

High-Resolution Mass Spectrometry (HRMS, Orbitrap)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and distinguishing between molecules with very similar nominal masses. acs.org Instruments like the Q Exactive HF, which utilizes an Orbitrap mass analyzer, can achieve resolutions exceeding 120,000. acs.org A typical workflow involves a full MS scan at high resolution to detect precursor ions, followed by data-dependent MS/MS scans (ddMS²) on the most intense ions to acquire fragmentation data. acs.org This UHPLC-HRMS approach is invaluable for the non-targeted analysis and deep annotation of metabolites, including hydroxycinnamic acid esters, in complex biological samples. acs.org

Table 2: Example UHPLC-HRMS Parameters for Metabolomic Analysis

| Parameter | Setting |

|---|---|

| System | UPLC coupled to a Q Exactive HF Mass Spectrometer acs.org |

| Column | ACQUITY BEH C18 (100 mm × 2.1 mm, 1.8 µm) acs.org |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid acs.org |

| Full MS Resolution | 120,000 acs.org |

| ddMS² Resolution | 30,000 acs.org |

| Collision Energy | Normalized Collision Energy (NCE) mix of 20%, 40%, 60% acs.org |

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is the most common ionization technique used for LC-MS analysis of polar to moderately polar compounds like this compound. nih.govnih.gov ESI is a soft ionization method that generates intact molecular ions with minimal fragmentation, often as protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govresearchgate.net The process involves applying a strong electric field to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are released and directed into the mass analyzer. nih.gov The choice between positive and negative ion mode depends on the analyte's structure; for hydroxycinnamates, negative-ion ESI is often preferred as it readily forms stable [M-H]⁻ ions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H NMR and ¹³C NMR are indispensable for confirming its molecular structure.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals corresponding to each unique proton in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed map of the proton connectivity.

The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group, a result of their coupling with each other. The vinyl protons of the trans-double bond exhibit distinct chemical shifts and a large coupling constant (typically around 16 Hz), which is characteristic of the trans-configuration. The aromatic protons on the phenyl ring show complex splitting patterns in the aromatic region of the spectrum, with their specific chemical shifts influenced by the position of the hydroxyl group. The hydroxyl proton itself may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The carbons of the ethyl group, the vinyl carbons, and the aromatic carbons all resonate at characteristic chemical shifts, allowing for the complete assignment of the carbon framework of the molecule.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.3 | Triplet | ~7.1 |

| Ethyl -CH₂- | ~4.2 | Quartet | ~7.1 |

| Vinylic H (α to C=O) | ~6.4 | Doublet | ~16.0 |

| Vinylic H (β to C=O) | ~7.7 | Doublet | ~16.0 |

| Aromatic H | ~6.8 - 7.5 | Multiplet | - |

| Hydroxyl -OH | Variable | Broad Singlet | - |

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~60 |

| Vinylic C (α to C=O) | ~118 |

| Aromatic C (C-OH) | ~155 |

| Aromatic C | ~116 - 130 |

| Vinylic C (β to C=O) | ~145 |

| Carbonyl C=O | ~167 |

Application in Metabolomics

NMR-based metabolomics is a powerful approach for the comprehensive analysis of metabolites in biological systems. This technique can be applied to study the metabolic fate of this compound and related compounds in various organisms. For instance, a study on the metabolic alterations in Escherichia coli when exposed to trans-cinnamic acid and its derivatives utilized an NMR-based metabolomics approach to identify significant changes in the concentration of various metabolites nih.gov. This highlights the utility of NMR in understanding the biological impact of cinnamic acid derivatives. Although not specifically mentioning this compound, this research demonstrates the applicability of the methodology to this class of compounds, enabling the identification and quantification of the parent compound and its metabolites in biological fluids and tissues. The non-destructive nature of NMR allows for the analysis of samples in their near-native state, providing a snapshot of the metabolic profile at a given time point.

Integrated Analytical Platforms (e.g., LC-HRMS and NMR Data Fusion)

The complexity of biological and environmental samples often necessitates the use of integrated analytical platforms that combine the separation power of liquid chromatography (LC) with the high-resolution and sensitivity of mass spectrometry (HRMS) and the structural elucidating power of NMR. The hyphenation of these techniques, often referred to as LC-HRMS-NMR, provides a comprehensive approach for the unambiguous identification and quantification of compounds like this compound in intricate mixtures.

LC-HRMS is instrumental in detecting and quantifying hydroxycinnamates in various matrices, including human plasma and urine nih.gov. The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion and its fragments, providing strong evidence for the identity of a compound. In the context of analyzing commercial enocianina, a grape pomace extract rich in polyphenols, LC-ESI-MS/MS analysis was successfully employed to identify 90 different phytochemicals, including various hydroxycinnamic acid derivatives mdpi.com. This demonstrates the capability of LC-HRMS to profile complex mixtures containing cinnamates.

Data fusion strategies that combine LC-HRMS and NMR data can provide a more complete picture of the sample's composition. LC-HRMS can first be used to generate a list of potential compounds based on their accurate mass and fragmentation patterns. Subsequently, targeted NMR analysis can be performed on isolated fractions or through stop-flow techniques to confirm the structure of the identified compounds and to elucidate the structure of unknown but related metabolites. This integrated approach is particularly valuable in metabolomics studies where the identification of novel biomarkers is a key objective. While a specific application of LC-HRMS and NMR data fusion for this compound is not extensively documented, the principles and successful application of this integrated platform for the analysis of other cinnamic acid derivatives and complex natural product extracts strongly support its utility for the comprehensive analysis of this compound.

Synthetic Biology and Metabolic Engineering for Biosynthesis and Production

Engineering Microbial Hosts (e.g., E. coli, yeast) for Hydroxycinnamate Production

Microbial hosts such as Escherichia coli and Saccharomyces cerevisiae (yeast) are frequently chosen as platforms for producing plant-derived natural products due to their well-characterized genetics, rapid growth, and established fermentation processes. nih.govnih.gov

Escherichia coli has been successfully engineered to produce various hydroxycinnamic acid derivatives. nih.gov For instance, researchers have co-expressed hydroxycinnamoyl transferases (HCTs) with 4-coumarate:CoA ligase (4CL) in E. coli to synthesize p-coumaroyl shikimates and chlorogenic acid from supplemented hydroxycinnamic acids (HCs). nih.gov By engineering the native shikimate pathway in E. coli, specifically by creating mutants in the aroL and aroK genes, the production of p-coumaroyl shikimate was significantly increased to 235 mg/L. nih.gov Similarly, an aroD mutant was used to achieve a chlorogenic acid production of 450 mg/L. nih.gov

Saccharomyces cerevisiae is another favored host, recognized as a "generally recognized as safe" (GRAS) microorganism, making it suitable for applications in the food and pharmaceutical industries. nih.gov Recent advances have enabled yeast to serve as a robust platform for expressing heterologous enzymes from various sources, facilitating the synthesis of valuable natural compounds. twistbioscience.com A de novo biosynthetic pathway for hydroxycinnamoyl glycerols (HCGs) was constructed in S. cerevisiae by integrating a p-coumaric acid-producing module and a 4-coumarate:coenzyme A ligase-hydroxycinnamoyltransferase (4CL-HCT) module into the yeast genome. nih.gov Further engineering to improve the supply of precursors like L-phenylalanine and L-tyrosine has laid the groundwork for producing a variety of HCGs in microbial cell factories. nih.gov

Pathway Engineering Strategies

To maximize the production of target hydroxycinnamates, metabolic engineers employ several strategies to optimize the biosynthetic pathways within the microbial host. These strategies focus on directing the flow of carbon and energy towards the desired product while minimizing the formation of competing byproducts.

A common strategy to enhance pathway flux is to identify and overexpress enzymes that catalyze rate-limiting steps. In the biosynthesis of many phenylpropanoids, 4-coumarate:CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR) are crucial enzymes. nih.govnih.gov

One innovative approach involved creating an artificially fused bifunctional enzyme, 4CL1-CCR, and overexpressing it in E. coli. nih.govnih.gov This fusion enzyme can catalyze sequential reactions, converting phenylpropanoic acids into their corresponding 4-hydroxycinnamaldehydes. nih.gov This method not only increased production but also circumvented the issue of intermediate permeability across the cell membrane, a problem that can occur when using separate, individual enzymes. nih.gov The overexpression of this fusion enzyme led to the production of 49 mg/L of p-coumaraldehyde, 19 mg/L of caffealdehyde, and 35 mg/L of coniferaldehyde. nih.govnih.gov

The table below summarizes the productivity of the E. coli strain overexpressing the 4CL1-CCR fusion enzyme with different substrates.

| Substrate | Product | Productivity (mg/L) |

| p-Coumaric acid | p-Coumaraldehyde | 49 |

| Caffeic acid | Caffealdehyde | 19 |

| Ferulic acid | Coniferaldehyde | 35 |

This table illustrates the production of various 4-hydroxycinnamaldehydes by an engineered E. coli strain. Data sourced from nih.govnih.gov.

For example, in the production of cinnamaldehyde (B126680) in Corynebacterium glutamicum, several putative dehydrogenase-related genes (dkgA, adhC, and cg1176) responsible for the undesired conversion of cinnamaldehyde to cinnamyl alcohol were deleted. nih.gov Additionally, the vdh gene, involved in the reverse conversion of cinnamaldehyde back to trans-cinnamic acid, was also knocked out. nih.gov These targeted gene deletions were crucial in preventing the loss of the final product. nih.gov In E. coli engineered for succinate (B1194679) production, knocking out pathways leading to lactate (B86563) and ethanol (B145695) (lactate dehydrogenase and acetaldehyde (B116499) dehydrogenase) was identified as a key strategy to redirect precursors toward succinate. nih.gov Computational tools like RobustKnock can help predict gene deletion strategies that account for competing pathways to optimize the production of a desired chemical. nih.gov

A significant challenge in metabolic engineering is the inherent trade-off between cell growth and the production of a target metabolite, as both processes compete for the same cellular resources. rsc.orgnih.gov To address this, strategies have been developed to decouple these two phases. rsc.org This typically involves a two-stage process where cells are first grown to a high density (growth phase) and then switched to a state where growth is arrested, and cellular metabolism is redirected towards producing the desired compound (production phase). nih.govacs.org

One novel approach in E. coli involves the permanent removal of the origin of replication (oriC) from the chromosome using a site-specific recombinase. nih.govacs.org Without oriC, cells can no longer initiate DNA replication and stop growing, but they remain metabolically active and continue to synthesize proteins. acs.org This method has been shown to lead to protein levels up to five times higher compared to non-switching cells. nih.gov Such strategies avoid the metabolic burden of the production pathway during the growth phase and allow all resources to be allocated to product synthesis during the production phase. rsc.org

Biocatalyst Development and Optimization (e.g., whole-cell biocatalysts)

The use of whole microbial cells as biocatalysts offers several advantages over purified enzymes. nih.gov Whole-cell systems eliminate the costly and time-consuming steps of enzyme purification and provide a protective cellular environment for the enzymes, shielding them from potentially harsh reaction conditions. spinchem.com Furthermore, cofactors essential for enzymatic activity are naturally present and can be regenerated by the cell's metabolism. spinchem.com

Engineered Corynebacterium glutamicum has been developed as a whole-cell biocatalyst for the efficient conversion of trans-cinnamic acid into cinnamaldehyde. nih.gov By expressing a carboxylic acid reductase and deleting competing pathways, researchers achieved a 100% conversion yield, producing 1.1 g/L of cinnamaldehyde from 1.2 g/L of trans-cinnamic acid within just 30 minutes. nih.gov Similarly, Acidovorax sp. has been engineered as a whole-cell biocatalyst to convert cycloalkanes into ω-hydroxycarboxylic acids with a molar conversion rate above 98%. researchgate.net These examples highlight the potential of whole-cell biocatalysis for efficient and sustainable chemical production. nih.govnih.gov

Challenges and Future Directions in Metabolic Engineering of Cinnamates

Despite significant progress, several challenges remain in the metabolic engineering of microorganisms for cinnamate (B1238496) production. A major hurdle is the inherent complexity of cellular metabolism; manipulations in one pathway can have unexpected effects on others. researchgate.net The accumulation of toxic intermediates or final products can also inhibit cell growth and limit production titers. frontiersin.org Furthermore, the enzymes used in heterologous pathways may suffer from low activity, stability, or specificity in the microbial host. twistbioscience.com

Future directions in the field are aimed at overcoming these challenges through the integration of systems biology, synthetic biology, and evolutionary engineering. nih.govresearchgate.net

Systematic Practice: Metabolic engineering is moving from a collection of individual demonstrations toward a more systematic practice with generalizable tools and principles. nih.gov

Advanced Tools: The development of advanced genetic tools, such as CRISPR-Cas9, allows for more precise and efficient genome editing. frontiersin.orgresearchgate.net

Designer Cells: The future may involve creating "designer cells" and microorganisms that are specifically tailored for the production of a desired chemical from renewable resources. lbl.gov

Computational Modeling: Sophisticated computational models will play a crucial role in predicting the effects of genetic modifications and designing optimal metabolic pathways. frontiersin.org

Modular Engineering: A "multivariate modular metabolic engineering" approach, which involves breaking down complex pathways into distinct modules, can help to systematically assess and eliminate bottlenecks by balancing the expression of different pathway segments. nih.gov

By addressing these challenges and leveraging new technologies, metabolic engineering will continue to expand the range of chemical products, including complex cinnamates, that can be sustainably produced using biological systems. lbl.gov

Future Research Trajectories

Elucidation of Novel Biotransformation Pathways and Enzymes

Biotransformation, the process by which living organisms modify chemical compounds, represents a critical area of study for understanding the metabolic fate and potential bioactivation of Ethyl trans-2-hydroxycinnamate. Future research should focus on identifying novel microbial and enzymatic pathways for its conversion.

One promising avenue involves exploring microbial transformation. For instance, studies on analogous compounds have shown that fungi like Aspergillus niger can effectively transform ethyl p-methoxycinnamate into ethyl p-hydroxycinnamate through demethylation. researchgate.net This suggests that various microbial strains could be screened for their ability to hydroxylate, de-esterify, or otherwise modify this compound. Identifying the specific enzymes responsible, such as cytochrome P450 monooxygenases or hydrolases, would be a crucial next step. nih.gov These enzymes, found in the endoplasmic reticulum of hepatocytes and in various microorganisms, are key players in Phase I metabolic reactions. nih.gov

Future studies could investigate a range of biotransformation reactions, including:

Hydroxylation: Introducing additional hydroxyl groups onto the aromatic ring, which could significantly alter biological activity.

Glucosylation: Attaching glucose moieties, potentially increasing water solubility and modifying bioavailability.

Esterase-mediated hydrolysis: Cleaving the ethyl ester to form 2-hydroxycinnamic acid, which may possess different biological properties.

Conjugation: Phase II reactions such as glucuronidation and sulfation, which typically facilitate excretion but can also lead to active metabolites. nih.gov

A systematic approach to identifying and characterizing the enzymes catalyzing these reactions will be essential for predicting the compound's metabolic profile and for developing potential biotechnological applications.

Advanced SAR Studies for Targeted Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound correlates with its biological effects. Advanced SAR studies will be instrumental in designing new derivatives with enhanced potency and selectivity for specific therapeutic targets.

Key structural features of the this compound molecule that warrant detailed investigation include:

The Hydroxyl Group: The position of the hydroxyl group on the aromatic ring is known to be critical for the activity of hydroxycinnamic acids. nih.govresearchgate.net Future studies should explore how shifting the -OH group to other positions (meta, para) or adding more hydroxyl groups affects activities such as antioxidant, antimicrobial, or anti-inflammatory potential.

The Ethyl Ester: Esterification of the carboxylic acid group can impact lipophilicity and, consequently, cell membrane permeability and biological activity. core.ac.ukmdpi.com Comparative studies with methyl, propyl, and other alkyl esters could reveal optimal chain lengths for specific biological targets. mdpi.com

The Propenoic Acid Side Chain: The trans-double bond in the side chain is often vital for the bioactivity of cinnamic acid derivatives. nih.govresearchgate.netcore.ac.uk Research into modifications of this chain, such as saturation or isomerization, could provide valuable insights.

The table below outlines potential modifications and their expected impact on biological activity, based on studies of related compounds.

| Structural Modification | Target Moiety | Potential Biological Activity to Investigate | Rationale from Related Compounds |

| Addition of a second hydroxyl group | Aromatic Ring | Enhanced Antioxidant Activity | The number of hydroxyl groups often correlates with radical scavenging capacity. core.ac.uk |

| Substitution with a methoxy (B1213986) group | Aromatic Ring | Altered Enzyme Inhibition | Methoxy groups can affect binding to enzyme active sites, as seen in alpha-glucosidase inhibitors. nih.gov |

| Variation of the alkyl chain length | Ester Group | Modulated Antimicrobial & Anticancer Activity | Lipophilicity changes can improve membrane penetration and interaction with cellular targets. nih.govmdpi.com |

| Halogenation (Cl, F, Br) | Aromatic Ring | Increased Herbicidal/Antiparasitic Activity | Halogenated derivatives of trans-cinnamic acid have shown increased activity against parasitic weeds. nih.gov |

These SAR studies will guide the rational design of novel analogues of this compound with tailored therapeutic or industrial applications.

Development of Sustainable Bioproduction Platforms

Chemical synthesis of cinnamic acid derivatives can involve toxic reagents and generate hazardous waste. frontiersin.org Developing sustainable bioproduction platforms using engineered microorganisms offers an environmentally friendly and potentially cost-effective alternative.

Future research should focus on engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae for the de novo biosynthesis of this compound. frontiersin.orgsemanticscholar.org This can be achieved through the introduction of heterologous biosynthetic pathways and the optimization of host metabolism.

A potential metabolic engineering strategy would involve:

Enhancing Precursor Supply: Overexpressing genes in the host's central carbon metabolism to increase the availability of precursors like phosphoenolpyruvate and erythrose-4-phosphate, which are essential for aromatic amino acid synthesis. semanticscholar.org

Introducing the Phenylpropanoid Pathway: Inserting genes for enzymes like phenylalanine ammonia-lyase (PAL), which converts L-phenylalanine to cinnamic acid, and cinnamate-4-hydroxylase (C4H). frontiersin.orgnih.gov

Final Esterification Step: Incorporating a suitable enzyme, such as a lipase or an esterase, to catalyze the final esterification of 2-hydroxycinnamic acid with ethanol (B145695). researchgate.netnih.gov Lipases like Novozym 435 have been successfully used for the enzymatic synthesis of other cinnamic acid esters. nih.gov

The table below summarizes key enzymes and their roles in a potential biosynthetic pathway.

| Enzyme | Abbreviation | Function in Pathway | Potential Source Organism |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-Phenylalanine to trans-Cinnamic acid | Rhodosporidium toruloides |

| Cinnamate (B1238496) 2-Hydroxylase | C2H | Hydroxylates Cinnamic acid to 2-Hydroxycinnamic acid | Plant species, engineered cytochrome P450s |

| Lipase / Carboxylic Acid Reductase & Alcohol Dehydrogenase | - | Esterifies 2-Hydroxycinnamic acid with ethanol | Candida antarctica (for Lipase) |

Optimization of fermentation conditions, including media composition and process parameters, will be crucial for achieving high yields and making the bioproduction platform commercially viable. researchgate.net

Exploration of Specific Molecular Interactions and Cellular Mechanisms (in vitro)

To fully understand the biological potential of this compound, it is essential to investigate its specific molecular interactions and effects on cellular pathways in vitro. This research can reveal the mechanisms underlying its observed biological activities and identify specific protein targets.

Future in vitro studies should explore a range of potential activities, including:

Enzyme Inhibition: Screening the compound against a panel of enzymes involved in disease. For example, related hydroxycinnamate esters have shown inhibitory activity against tyrosinase and alpha-glucosidase. nih.govmedchemexpress.com Investigating its effect on enzymes like cyclooxygenases (COX-1/COX-2) could elucidate potential anti-inflammatory mechanisms. nih.gov

Antioxidant Mechanisms: Going beyond simple radical scavenging assays to determine if the compound can modulate cellular antioxidant pathways, such as activating the Nrf2 transcription factor.

Anti-proliferative Effects: Assessing its impact on various cancer cell lines to determine cytotoxic or cytostatic effects and exploring the underlying mechanisms, such as apoptosis induction or cell cycle arrest.

Antiangiogenic Activity: Based on the known antiangiogenic effects of the related compound trans-ethyl p-methoxycinnamate, it would be valuable to investigate if this compound can inhibit key processes in angiogenesis, such as endothelial cell migration and tube formation. nih.gov

Molecular modeling and docking studies can complement these experimental approaches by predicting the binding affinity of this compound to the active sites of target proteins, providing a structural basis for its activity. nih.gov

Role of Isomeric Forms in Biological Activity and Metabolism

The presence of a double bond in the propenoic acid side chain means that Ethyl 2-hydroxycinnamate can exist as two geometric isomers: trans and cis. Stereochemistry often plays a critical role in biological activity, as different isomers can interact differently with chiral biological molecules like enzymes and receptors. nih.gov

Future research must therefore address the distinct roles of the trans and cis isomers of Ethyl 2-hydroxycinnamate. Key research questions include:

Isomeric Stability and Interconversion: Investigating the conditions under which the more stable trans isomer might convert to the cis form, such as exposure to UV light. univen.ac.za

Differential Biological Activity: Systematically comparing the biological activities (e.g., antimicrobial, antioxidant, enzyme inhibitory) of the purified cis and trans isomers. It is plausible that one isomer may be significantly more potent than the other. nih.gov

Stereospecific Metabolism: Examining whether metabolic enzymes show a preference for one isomer over the other. For instance, studies on ethyl hydroxycinnamates in wine have shown that yeast esterase activity and subsequent metabolism can be influenced by the isomeric form of the precursor. researchgate.netnih.gov

Q & A

Q. What experimental strategies can resolve contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer : Systematic reviews (PRISMA guidelines) should first aggregate existing data, noting variables like enzyme source (e.g., microbial vs. mammalian) and assay conditions (pH, substrate concentration). Replication studies under standardized protocols (e.g., fixed Km values) can isolate confounding factors. For example, discrepancies in Novozym® 435-catalyzed reactions were resolved by controlling DHA/EPA and ethyl acetate concentrations, as shown in kinetic studies .

Q. How should researchers address contradictory findings in literature regarding the biological activity of this compound?

- Methodological Answer : Conduct a meta-analysis to evaluate effect sizes across studies, adjusting for biases (e.g., publication bias via funnel plots). Assess methodological rigor using tools like ROBINS-I for non-randomized studies, focusing on blinding, sample size, and exposure measurements. For instance, observational studies claiming antioxidant activity may lack causal evidence due to unmeasured confounders (e.g., cellular uptake efficiency) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation or log-logistic curves) are preferred for dose-response data. Ensure precision by reporting means ± SEM (not exceeding one digit beyond instrument precision) and justifying >3 significant figures if required. For example, initial reaction rates in enzyme kinetics (e.g., 0.0168 ± 0.0001 μmol/min) should adhere to these standards .

Q. How can researchers optimize experimental designs to study this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Use factorial designs (e.g., 2x2 matrices) to test interactions between variables like concentration and exposure time. For cellular studies, RNA sequencing paired with pathway analysis (e.g., KEGG) can identify mechanistic targets. Case-control or cohort designs are suitable for in vivo models, provided randomization and blinding are implemented to reduce bias .

Data Presentation and Reporting Standards

- Tables/Figures : Raw data (e.g., kinetic rates, NMR shifts) should be archived in appendices, while processed data (means, dose-response curves) are included in the main text. Use SI units and define symbols (e.g., kcat for catalytic rate constants) .

- Statistical Reporting : Specify p-values and confidence intervals (e.g., 95% CI) for all claims of "significance." Avoid qualitative descriptors unless supported by quantitative analysis .

Safety and Compliance

- Handling Protocols : Use PPE (gloves, goggles) and work in a fume hood. Refer to Safety Data Sheets (SDS) for spill management and disposal (e.g., ALADDIN SCIENTIFIC CORPORATION guidelines) .

- Ethical Compliance : For bioactivity studies, adhere to institutional review board (IRB) protocols for human/animal subjects, including informed consent and 3R principles (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.